3,4-Dehydro-L-proline methyl ester hydrochloride
Overview
Description
3,4-Dehydro-L-proline methyl ester hydrochloride, also known as 3,4-DHP, is a C-terminal blocked compound1. It is used as a substrate and inhibitor of various enzymes1. It may be used to inhibit extensin biosynthesis1. It is also an alternate substrate of the amino acid oxidase, NikD1. Furthermore, it inhibits collagen secretion by chondorcytes1.
Synthesis Analysis
The multi-step preparation of N-Boc-3,4-dehydro-L-proline methyl ester using a modular flow reactor has been reported2. The use of immobilized reagents and scavengers in pre-packed glass tubes allows the pure product to be obtained in 87% overall yield, 97% purity, and >98% enantiomeric excess without any additional purification step2.
Molecular Structure Analysis
The empirical formula of 3,4-Dehydro-L-proline methyl ester hydrochloride is C6H9NO2 · HCl1. It has a molecular weight of 163.601. The SMILES string representation of the molecule is Cl.COC(=O)C1NCC=C11.
Chemical Reactions Analysis
L-Proline methyl ester hydrochloride can be used as a building block in peptide synthesis3. It can also act as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea3.
Physical And Chemical Properties Analysis
3,4-Dehydro-L-proline methyl ester hydrochloride is a solid substance1. It should be stored at a temperature of -20°C1. It is classified as a combustible solid1.
Scientific Research Applications
Synthesis and Stereochemistry : 3,4-Dehydro-L-proline methyl ester is involved in the synthesis of epoxy-DL-proline derivatives, displaying regioselective epoxide reduction and resistance to catalytic hydrogenolysis. Its stereochemistry is crucial in these processes (Hudson, Robertson, & Simpson, 1975).
Flow Reactor Synthesis : An efficient flow reactor process for synthesizing N-Boc-3,4-dehydro-L-proline methyl ester has been developed, enabling rapid multi-gram synthesis with high purity and yield (Tamborini, Conti, Pinto, & Micheli, 2010).
Skin Permeation Enhancers : 3,4-Dehydro-L-proline methyl ester derivatives have shown potential as skin permeation enhancers in drug transdermal delivery systems. These compounds can interact with the skin barrier function, indicating their utility in pharmaceutical formulations (Zheng, Zhao, Yang, Li, & Wang, 2020).
Synthesis of Natural Dihydroxyprolines : Research has shown that derivatives of 3,4-dehydro-L-proline methyl ester are instrumental in synthesizing natural dihydroxyprolines, which are significant in various biochemical processes (Kahl & Wieland, 1981).
Biological Activity of Substituted Prolines : The derivatives of 3,4-dehydro-L-proline have been associated with various biological activities, underscoring their potential in the synthesis of biologically active compounds (Schumacher, Jiang, & Joullié, 1998).
Metabolism and Toxicity Studies : The compound has been utilized in studies investigating its metabolism and toxicity, such as its role in proline metabolism and the induction of retrograde amnesia (Davis & Cherkin, 1979).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard4. It is classified as a combustible solid1. The WGK is 31. The flash point is not applicable1. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used1.
Future Directions
There are no specific future directions mentioned in the retrieved papers. However, given its various uses and properties, it could potentially be used in further research and development in the field of biochemistry and pharmacology.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWTUXKKNIHFQG-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C=CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678814 | |
Record name | Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dehydro-L-proline methyl ester hydrochloride | |
CAS RN |
186145-08-4 | |
Record name | Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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